Lithium ionophore IV

Description

Properties

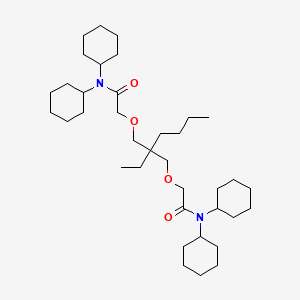

IUPAC Name |

N,N-dicyclohexyl-2-[2-[[2-(dicyclohexylamino)-2-oxoethoxy]methyl]-2-ethylhexoxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H66N2O4/c1-3-5-26-37(4-2,29-42-27-35(40)38(31-18-10-6-11-19-31)32-20-12-7-13-21-32)30-43-28-36(41)39(33-22-14-8-15-23-33)34-24-16-9-17-25-34/h31-34H,3-30H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPCBDWXPBIVGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)(COCC(=O)N(C1CCCCC1)C2CCCCC2)COCC(=O)N(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H66N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339711 | |

| Record name | Lithium ionophore IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108083-23-4 | |

| Record name | Lithium ionophore IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 108083-23-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization via Polyether Formation

- Starting Materials: Typically, di- or polyhydroxy compounds and dihalogenated alkanes or aldehydes are used as building blocks.

- Catalysis and Conditions: Acid-catalyzed cyclization reactions under controlled temperature (often 0 °C to room temperature) facilitate the formation of the crown ether ring.

- Example Procedure: A mixture of lithium perchlorate trihydrate (LiClO4·3H2O) in a solvent system (e.g., HClO4–H2O–ethanol) is combined with 1,1-difuryl-2-phenylethane and acetaldehyde at 0 °C, stirred initially at low temperature and then at room temperature for extended periods (up to 60 hours). The product is then extracted, washed, dried, and purified by chromatography using ethyl acetate-hexane mixtures.

Use of Tetrahydrofuran (THF)-Based Precursors

- THF-based intermediates are employed to construct the tetraoxacycloalkane rings characteristic of Lithium Ionophore IV.

- After cyclization, purification typically involves chromatographic techniques to isolate the desired isomer, such as cis-THF-I, with yields around 11–12% reported for specific intermediates.

Incorporation of Functional Groups for Enhanced Binding

- Functionalization with benzyl groups and pyridine-N-oxide motifs has been explored to improve ion–dipole interactions.

- These modifications are introduced via substitution reactions on the macrocyclic framework or by employing building blocks bearing these functionalities during synthesis.

Purification and Characterization Techniques

- Chromatography: Silica gel column chromatography using ethyl acetate-hexane solvent mixtures (ratios like 1:4 or 8:2 v/v) is the standard for isolating pure Lithium Ionophore IV.

- Filtration and Drying: Removal of catalysts and drying over magnesium sulfate (MgSO4) are standard steps to ensure purity.

- Yield: Typical isolated yields after purification range from 10% to 15%, depending on reaction conditions and precursor purity.

Comparative Binding Affinity and Structural Considerations

Research comparing Lithium Ionophore IV with related ionophores reveals:

| Ionophore | Li+ Binding Affinity (K_a) | Na+ Binding Affinity (K_a) | ΔG (Li+) (kcal/mol) | ΔG (Na+) (kcal/mol) | Li+/Na+ Selectivity | Notes |

|---|---|---|---|---|---|---|

| I1 | 2.4 × 10^3 | 1.4 × 10^3 | −4.3 | −3.8 | 0.5 | Crown ether-like |

| I2 | >10^6 | 2.5 × 10^2 | −8.9 | −3.8 | 2.0 | Strong ion-dipole |

| I4 (Ionophore IV) | 1.8 × 10^2 | <5 | −2.2 | NA | High | Enhanced selectivity |

| I5 | 1.2 × 10^5 | 1.0 × 10^2 | −6.7 | NA | 1.2 | Pyridine-N-oxide based |

Table: Binding affinities and selectivity of Lithium Ionophore IV compared to related ionophores.

Lithium Ionophore IV (I4) exhibits significant selectivity against sodium ions, attributed to its unique binding cavity and ion–dipole interaction profile.

Research Findings on Preparation Optimization

- Reaction Time and Temperature: Extended stirring at room temperature (up to 60 hours) after initial low-temperature mixing improves cyclization efficiency.

- Solvent System: Mixed solvent systems involving ethanol and aqueous acids facilitate better solubility and reaction kinetics.

- Catalyst Removal: Filtration post-reaction is critical to remove acid catalysts that could interfere with subsequent purification steps.

- Chromatographic Solvent Ratios: Adjusting the ethyl acetate to hexane ratio during chromatography impacts the purity and yield of the target ionophore.

Summary Table of Preparation Parameters

| Step | Conditions | Purpose | Outcome/Notes |

|---|---|---|---|

| Reactant Mixing | 0 °C, LiClO4·3H2O in HClO4–H2O–ethanol (1:4:16 v/v) | Initiate cyclization | Controlled environment for reaction |

| Stirring | Room temperature, 30–60 hours | Complete cyclization | Maximizes yield |

| Extraction | Diethyl ether | Isolate product | Removes aqueous impurities |

| Washing | 10% aqueous NaHCO3 | Neutralize and purify | Removes acid residues |

| Drying | MgSO4 | Remove water | Prepares for chromatography |

| Chromatography | Ethyl acetate-hexane (ratios 1:4 to 8:2 v/v) | Purify ionophore | Isolates pure Lithium Ionophore IV |

Chemical Reactions Analysis

Structural Basis for Li⁺ Selectivity

Lithium ionophore IV features:

-

Two dicyclohexylamide groups that provide electron-rich oxygen donors for Li⁺ coordination.

-

Ether linkages that enhance cavity flexibility and ion-dipole interactions.

-

Hydrophobic side chains (ethylhexoxy groups) that improve solubility in non-polar membranes .

This architecture creates a pseudo-crown ether-like cavity optimized for Li⁺ (ionic radius: 0.76 Å), enabling selective binding over larger ions like Na⁺ (0.99 Å) and K⁺ (1.33 Å) .

Li⁺ Coordination Reaction

The ionophore binds Li⁺ via a multi-dentate mechanism:

Coordination sites :

Thermodynamic data :

| Parameter | Value | Source |

|---|---|---|

| Formation constant (logβ) | 2.48–4.27 (Li⁺) | |

| Selectivity (Li⁺/Na⁺) | >10² |

Solid-Liquid Extraction Efficiency

Lithium ionophore IV exhibits high Li⁺ extraction efficiency from mixed salt solutions:

| Condition | Li⁺ Extraction (%) | Competing Ions | Source |

|---|---|---|---|

| 50× molar excess of NaCl, KCl, MgCl₂, CaCl₂ | 69% | <5% extraction | |

| 1 M LiCl in nitrobenzene | 26% | Negligible co-loading |

The extraction process follows a 1:1 stoichiometry , confirmed by Job’s plot analyses .

Comparative Analysis with Other Lithium Ionophores

Reaction Kinetics and Stability

-

Activation energy : 58.3–111.0 kJ/mol (dependent on solvent and counterion) .

-

Thermal stability : Decomposes at >200°C without releasing toxic byproducts .

-

Solvent effects : Optimal performance in nitrobenzene and PVC/DOS membranes .

Challenges and Limitations

-

Interference from protons : Acidic conditions (pH < 4) reduce Li⁺ binding efficiency .

-

Membrane fouling : Prolonged use in ISEs leads to signal drift due to ionophore leaching .

Lithium ionophore IV remains a cornerstone in Li⁺ sensing and extraction technologies due to its unmatched selectivity and adaptable coordination chemistry. Ongoing research focuses on hybrid systems combining this ionophore with nanomaterials to enhance stability in extreme environments .

Scientific Research Applications

Lithium ionophore IV has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of lithium ionophore IV involves the selective binding of lithium ions through complexation. The ionophore has a high affinity for lithium ions, allowing it to form stable complexes even in the presence of other competing ions. This selectivity is achieved through the specific arrangement of donor atoms in the ionophore, which creates a binding site that is highly complementary to the size and charge of lithium ions .

Comparison with Similar Compounds

Comparison with Similar Lithium-Selective Ionophores

The following table summarizes key lithium ionophores and their properties, supported by research findings from the evidence:

Key Research Findings

14-Crown-4 Derivatives (e.g., Decalino-14-crown-4) Structural Advantage: Bulky decalin subunits enhance Li⁺ selectivity by creating a tetrahedral coordination geometry ideal for Li⁺ (ionic radius ~0.76 Å) . Performance: Exhibits 1:1 stoichiometry with Li⁺ but 2.1:1 with Na⁺, achieving Li⁺/Na⁺ selectivity ~10⁴ .

Lithium Ionophore III (ETH 1810) Clinical Utility: Demonstrated high selectivity in liquid membrane electrodes for blood lithium quantification, critical for managing bipolar disorder . Limitations: Requires rigorous calibration to avoid interference from physiological ions in complex matrices .

Non-Cyclic Ionophores (e.g., Ionophore [3]) Kinetic Selectivity: Voltammetric studies show ~160× selectivity enhancement over thermodynamic predictions due to irreversible Mg²⁺ transfer kinetics, enabling Li⁺ detection in mixed-ion solutions .

Crown Ether-Based Nanosensors (Lithium Ionophore VI) In Vivo Compatibility: Integrated into photoacoustic nanosensors for real-time lithium monitoring. Selectivity is augmented by TOPO (trioctylphosphine oxide), which suppresses Na⁺ interference .

Critical Analysis of Selectivity Mechanisms

- Cyclic vs. Acyclic Structures: Cyclic crown ethers (e.g., 14-crown-4) exploit preorganized cavities for Li⁺, whereas acyclic ionophores (e.g., Ionophore III) rely on flexible ligands that adapt to Li⁺ coordination .

- Kinetic vs. Thermodynamic Selectivity: Non-cyclic ionophores like Ionophore [3] leverage slow ion-binding kinetics for Mg²⁺, allowing Li⁺-specific detection in voltammetric systems .

Biological Activity

Lithium ionophores, particularly Lithium Ionophore IV, have garnered attention in various fields of research due to their unique ability to selectively transport lithium ions across biological membranes. This article delves into the biological activity of Lithium Ionophore IV, examining its mechanisms, applications in clinical settings, and relevant research findings.

Lithium ionophores function by complexing lithium ions and facilitating their transport through lipid membranes. This is crucial for modulating intracellular lithium concentrations, which can affect various cellular processes, including signal transduction and neurotransmitter release. The mechanism involves:

- Ion Complexation : Lithium ionophores bind lithium ions through specific molecular interactions.

- Transport Across Membranes : Once complexed, the ionophore-lithium complex traverses the lipid bilayer.

- Release of Lithium Ions : Inside the cell, the ionophore releases lithium ions, allowing them to participate in intracellular signaling pathways.

Biological Activity and Clinical Implications

Research has shown that Lithium Ionophore IV exhibits significant biological activity that can influence various physiological processes:

- Neurotransmitter Regulation : Lithium is known to modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation. Studies indicate that Lithium Ionophore IV can enhance the uptake of lithium into neurons, potentially improving mood stabilization in bipolar disorder patients .

- Cell Membrane Dynamics : A study demonstrated that exposure to lithium alters the molecular dynamics of erythrocyte membranes, suggesting that lithium's interaction with membrane structures could influence receptor activity and cellular signaling .

- Electrode Applications : Lithium Ionophore IV has been utilized in developing lithium-selective electrodes for clinical applications. These electrodes exhibit high selectivity for lithium over other cations (e.g., sodium), ensuring accurate monitoring of lithium levels in serum .

Case Studies and Experimental Data

Several studies have investigated the efficacy and selectivity of Lithium Ionophore IV in various contexts:

- Selectivity Studies : Research indicates that electrodes utilizing Lithium Ionophore IV demonstrate superior selectivity for lithium ions compared to other ionophores. For instance, a study reported a logKpot Li,Na value significantly lower than the theoretical requirement for minimal interference from sodium ions .

- Potentiometric Response : The performance of electrodes based on Lithium Ionophore IV was tested under physiological conditions. The electrodes showed a linear response within the clinically relevant range (0.7–1.5 mM Li+), with a slope indicating high sensitivity .

Data Table: Performance Metrics of Lithium Ionophore IV-based Electrodes

| Metric | Value |

|---|---|

| Selectivity (Li/Na) | 22.8 |

| Response Time | <10 seconds |

| Linear Range | 0.7 - 1.5 mM |

| Slope | 36.2 mV/decade |

| Long-term Stability | >8 weeks |

Q & A

Q. What structural features of Lithium Ionophore IV enable selective lithium binding?

Lithium Ionophore IV typically incorporates macrocyclic crown ether derivatives, such as dibenzo-14-crown-4, which form size-selective cavities (~1.2–1.4 Å) that match the ionic radius of Li⁺ (0.76 Å). The oxygen atoms in the crown ether act as electron donors, coordinating Li⁺ via electrostatic interactions. Substituents like fluorogenic groups or pendant phosphoric acid moieties enhance selectivity by stabilizing Li⁺ through additional non-covalent interactions .

Q. How does Lithium Ionophore IV function in lithium-selective electrodes (ISEs)?

In ISEs, the ionophore is embedded in a polymer membrane, where it selectively extracts Li⁺ from aqueous samples into the membrane phase. This creates a charge gradient measured potentiometrically. Key methodological considerations include:

- Membrane composition : Optimal ratios of ionophore, plasticizer, and lipophilic additives (e.g., NaTPB) to minimize interference from Na⁺ or Mg²⁺ .

- Calibration : Standardization using LiCl or LiClO₄ solutions to account for counterion effects on extraction efficiency .

Advanced Research Questions

Q. What strategies improve lithium loading capacity in multi-nucleating ionophore systems?

Recent designs feature macrocycles with dual binding pockets (e.g., fluorogenic derivatives) to increase Li⁺ coordination sites. For example, a binuclear ionophore demonstrated 135% Li⁺ loading with LiClO₄ under solid-liquid extraction, outperforming mononuclear analogs. Critical factors include:

Q. How can selectivity for Li⁺ over Na⁺/Mg²⁺ be enhanced in brine samples?

Competitive binding studies reveal that ionophores with rigid, preorganized cavities (e.g., decalino-14-crown-4) reduce Na⁺/Mg²⁺ interference. Methodological adjustments include:

Q. What experimental challenges arise when integrating Lithium Ionophore IV into nanosensors for in vivo monitoring?

Optode-based nanosensors face hurdles like signal drift and biofouling. A photoacoustic imaging approach using chromoionophores (e.g., Chromoionophore IV) mitigates these issues by:

- Ratiometric calibration : Dual-wavelength measurements to correct for background noise .

- Polymer core design : Hydrophobic matrices (e.g., polyurethane) to stabilize the ionophore and prevent leaching .

Data Contradiction and Validation

Q. How do discrepancies in reported extraction efficiencies (e.g., LiCl vs. LiClO₄) inform ionophore optimization?

LiClO₄ consistently shows higher extraction yields (e.g., 48.57% in liquid-liquid extraction) than LiCl (27%) due to ClO₄⁻’s lower hydration energy. Researchers must:

Q. Why do some fluorogenic ionophores exhibit variable selectivity in brine vs. synthetic solutions?

Natural brines contain complex matrices (e.g., high K⁺/Ca²⁺) that alter ionophore conformation. Solutions include:

- Pre-treatment steps : Filtration or pre-concentration to remove particulates .

- Dynamic binding assays : Real-time fluorescence quenching studies to map interference thresholds .

Methodological Best Practices

Q. What characterization techniques are critical for validating ionophore-Li⁺ binding?

Q. How should researchers address ionophore stability during long-term storage?

- Storage conditions : Anhydrous environments (e.g., desiccators) to prevent hydrolysis of crown ethers .

- Accelerated aging tests : Monitor degradation via FT-IR or mass spectrometry under controlled humidity/temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.